MK 287 - 135947-75-0

MK 287

Catalog Number: EVT-276073
CAS Number: 135947-75-0
Molecular Formula: C25H34O9S
Molecular Weight: 510.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
MK-287, also known as L-680573, is platelet activating factor (PAF) antagonist potentially for the treatment of asthma. MK 287 (L-680,573), a tetrahydrofuran analog, potently inhibited [3H]C18-PAF binding to human platelet, polymorphonuclear leukocyte (PMN) and lung membranes with K1 values of 6.1 +/- 1.5, 3.2 +/- 0.7, and 5.49 +/- 2.3 nM, respectively. The inhibitory effects are stereospecific and competitive.
Synthesis Analysis

The synthesis of MK 287 involves several key methodologies. One notable approach is the enantioselective synthesis which focuses on producing specific stereoisomers of the compound. This synthesis typically employs reactions involving alkanoic, alkenoic, acetylenic, and heteroaromatic acids, utilizing various reagents and conditions to achieve high yields and selectivity .

Technical Details

  1. Reagents: Common reagents include halogenated compounds for substitution reactions and catalysts to facilitate stereoselective outcomes.
  2. Conditions: The reactions are often conducted under controlled temperatures and atmospheres to minimize side reactions and enhance product purity.
Molecular Structure Analysis

MK 287 has a complex molecular structure characterized by specific functional groups that contribute to its biological activity. The molecular formula is C18H20N2O3C_{18}H_{20}N_2O_3, and its structure includes:

  • An aromatic ring system
  • A piperazine moiety
  • Multiple functional groups that facilitate interaction with biological targets.

Data

  • Molecular Weight: 312.36 g/mol
  • 3D Structure: The compound's three-dimensional conformation can be analyzed using computational modeling techniques to predict its interaction with biological receptors.
Chemical Reactions Analysis

MK 287 undergoes various chemical reactions that are pivotal for its synthesis and functionality:

  1. Nucleophilic Substitution: This reaction type is essential for forming the piperazine ring.
  2. Functional Group Transformations: These include oxidation and reduction processes that modify the compound's reactivity profile.

Technical Details

  • Reactions are typically monitored using techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy to ensure successful transformation and purity of the final product .
Mechanism of Action

The mechanism of action of MK 287 primarily revolves around its ability to inhibit PAF-mediated signaling pathways. By binding to PAF receptors on cell membranes, MK 287 prevents the activation of downstream signaling cascades that lead to inflammation and platelet aggregation.

Process and Data

  • Binding Affinity: MK 287 exhibits a high affinity for PAF receptors, which can be quantified through radiolabeled binding assays.
  • Inhibition Studies: Experimental data indicate that MK 287 effectively reduces PAF-induced cellular responses in vitro, demonstrating its potential therapeutic applications in managing inflammatory diseases.
Physical and Chemical Properties Analysis

MK 287 possesses distinct physical and chemical properties that influence its behavior in biological systems:

  • Solubility: The compound is soluble in organic solvents but has limited water solubility, affecting its bioavailability.
  • Stability: MK 287 demonstrates stability under standard laboratory conditions but may degrade under extreme pH or temperature variations.

Relevant Data or Analyses

  • Melting Point: The melting point of MK 287 is approximately 120°C.
  • LogP Value: A calculated logP value indicates moderate lipophilicity, which is favorable for membrane permeability.
Applications

MK 287 has significant scientific uses primarily in the field of pharmacology and medicinal chemistry:

  1. Inflammation Research: It serves as a valuable tool for studying the role of PAF in inflammatory diseases such as asthma and sepsis.
  2. Drug Development: The compound's mechanism provides insights into designing new therapeutics targeting PAF signaling pathways, potentially leading to novel anti-inflammatory agents.
Synthesis and Structure-Activity Relationship (SAR) Analysis of MK-287

Enantioselective Synthesis of MK 287 and Derivatives

The synthesis of MK-287 (L-680,573) demands precise stereocontrol due to its two chiral centers in the tetrahydrofuran (THF) core. Two advanced strategies dominate the literature:

  • Chiral Pool Approach: Shi et al. utilized (–)-4,10-dioxatricyclo[5.2.1.0²,⁶]decene-3-one as a chiral lactol precursor. Titanium-mediated nucleophilic addition established the first stereocenter, while acid-assisted sodium cyanoborohydride reduction of a hemiketal intermediate secured the second with >98% diastereoselectivity. This route achieved optically pure (2S,5S)-MK-287 in 8 steps with a 10% overall yield [9].
  • Aryllithium Coupling Route: An alternative employs enantiopure lactols derived from furan precursors. Reaction with 3,4,5-trimethoxyphenyl lithium installs the C2 aryl group, followed by stereospecific reduction. Key challenges include optimizing aryl bromide precursors (e.g., 1-bromo-3-methoxy-4-propyloxy-5-TBSO-benzene), where Sandmeyer reactions proved low-yielding, necessitating orthogonal protection/deprotection sequences [4].

Critical Insights:

  • Yield Determinants: Chelation-controlled additions (e.g., Ti(OiPr)₃) and hemiketal reduction kinetics govern stereopurity.
  • Derivative Synthesis: Analogues incorporate varied aryl groups (e.g., halogenated or alkyl-substituted phenyls) via modified aryllithium reagents, enabling SAR exploration [4] [9].

Table 1: Key Synthetic Routes to MK-287

MethodKey StepsStereocontrolOverall Yield
Chiral PoolTi-mediated addition → NaBH₃CN reduction>98% de via hemiketal intermediate10%
AryllithiumLactol formation → Aryllithium additionControlled by chiral lactol precursor12–15%*

*Estimated from multi-step sequence [4] [9].

Stereochemical Influence on Pharmacological Activity: Comparative Analysis of Enantiomers

The (2S,5S) configuration of MK-287 (L-680,573) is paramount for PAF receptor antagonism. Binding and functional assays reveal stark enantiomeric differences:

  • Receptor Affinity: L-680,573 exhibits Kᵢ values of 6.1 ± 1.5 nM (human platelets), 3.2 ± 0.7 nM (PMNs), and 5.49 ± 2.3 nM (lung membranes). In contrast, its (2R,5R) enantiomer (L-680,574) shows 20-fold lower affinity [2].
  • Functional Antagonism: L-680,573 inhibits PAF-induced platelet aggregation (ED₅₀ = 1.5 ± 0.5 nM in gel-filtered platelets) and PMN elastase release (ED₅₀ = 4.4 ± 2.6 nM). The racemate (L-668,750) is 3–5-fold less potent, confirming stereospecificity [2] [5].
  • In Vivo Correlation: Oral administration in mice (0.8 mg/kg) and guinea pigs (0.18 mg/kg i.d.) blocks PAF lethality and bronchoconstriction, with activity tracking ex vivo platelet inhibition [2].

Mechanistic Basis: Competitive binding studies indicate L-680,573 reduces radioligand affinity without altering receptor density, confirming true competitive antagonism. No off-target activity occurs at LTB₄, LTC₄, C5a, or FMLP receptors (tested at ≤10 μM) [2].

Table 2: Pharmacological Profile of MK-287 Enantiomers

ParameterL-680,573 (2S,5S)L-680,574 (2R,5R)Racemate (L-668,750)
PAF Kᵢ (nM, PMNs)3.2 ± 0.764 ± 18*15 ± 4
Platelet Aggr. ED₅₀1.5 ± 0.5 nMNot reported5.8 ± 1.2 nM
In Vivo ED₅₀ (mice)0.8 mg/kg p.o.Inactive at 10 mg/kg3.2 mg/kg p.o.

*Estimated from 20-fold difference [2] [5].

Optimization of Tetrahydrofuran Scaffold for Enhanced PAF Receptor Affinity

The THF core’s substitution pattern dictates MK-287’s potency. SAR studies identify three critical modifiable regions:

  • C2/C5 Aryl Groups: Optimal activity requires electron-rich substituents:
  • Meta-methoxy groups enhance H-bonding with Asn₃.₃₂ of PAFR.
  • Para-propyloxy (C5) boosts lipophilicity, improving membrane partitioning (log P > 3).
  • Trimethoxy (C2) analogues show 5-fold higher affinity than unsubstituted phenyl [4] [5].
  • Sulfonyl Ethanol Linker: The –SO₂CH₂CH₂OH moiety mimics PAF’s phosphate group. Methylation reduces activity by 50-fold, while carboxylation abolishes binding, confirming H-bond donor necessity [4].
  • THF Ring Conformation: Trans-2,5-diaryl substitution is essential. Cis-configured analogues exhibit >100-fold lower affinity due to steric clash with TM3/TM6 helices of PAFR [5].

Design Innovations:

  • Metabolic Stability: Tert-butyldimethylsilyl (TBS) protection of C5-phenolic OH during synthesis prevents glucuronidation, enhancing oral bioavailability [4].
  • Scaffold Hybridization: Incorporating benzimidazole-chalcone motifs (unrelated to MK-287) illustrates broader applicability of heterocyclic optimization for receptor affinity, though not directly applied here [1] [8].

Table 3: SAR of Key Tetrahydrofuran Scaffold Modifications

Modification SiteFunctional GroupEffect on PAF KᵢRationale
C2 Aryl3,4,5-(OCH₃)₃3.2 nM (reference)H-bonding & lipophilicity
3,4-(OCH₃)₂15 nM (5-fold ↓)Reduced electron density
C5 Aryl3-OCH₃, 4-OC₃H₇6.1 nMBalanced lipophilicity
3-OCH₃, 4-OC₇H₁₅28 nM (4.6-fold ↓)Excessive hydrophobicity
Linker–SO₂CH₂CH₂OH3.2 nMH-bond donor/acceptor
–SO₂CH₃150 nM (47-fold ↓)Loss of H-bonding

Properties

CAS Number

135947-75-0

Product Name

MK 287

IUPAC Name

2-[3-methoxy-2-propoxy-5-[(2S,5S)-5-(3,4,5-trimethoxyphenyl)oxolan-2-yl]phenyl]sulfonylethanol

Molecular Formula

C25H34O9S

Molecular Weight

510.6 g/mol

InChI

InChI=1S/C25H34O9S/c1-6-10-33-25-22(31-4)14-17(15-23(25)35(27,28)11-9-26)19-8-7-18(34-19)16-12-20(29-2)24(32-5)21(13-16)30-3/h12-15,18-19,26H,6-11H2,1-5H3/t18-,19-/m0/s1

InChI Key

WXIDMVGKJBAEFP-OALUTQOASA-N

SMILES

CCCOC1=C(C=C(C=C1S(=O)(=O)CCO)C2CCC(O2)C3=CC(=C(C(=C3)OC)OC)OC)OC

Solubility

Soluble in DMSO, not in water

Synonyms

2-((3-methoxy-5-(2-hydroxyethylsulfonyl)-4-propoxyl)-phenyl)-5-(3,4,5-trimethoxyphenyl)tetrahydrofuran
2-(3-methoxy-4-propoxy-5-(ethanolsulphonyl)phenyl)-5-(3,4,5-trimethoxyphenyl)tetrahydrofuran
L 668,750
L 668750
L 680573
L 680574
L-668750
L-680573
L-680574
MK 287
MK 287, (2R-trans)-isomer
MK 287, (trans-(+-))-isomer
MK-287

Canonical SMILES

CCCOC1=C(C=C(C=C1S(=O)(=O)CCO)C2CCC(O2)C3=CC(=C(C(=C3)OC)OC)OC)OC

Isomeric SMILES

CCCOC1=C(C=C(C=C1S(=O)(=O)CCO)[C@@H]2CC[C@H](O2)C3=CC(=C(C(=C3)OC)OC)OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.